1,4-Bis(4-nitrophenyl)piperazine

描述

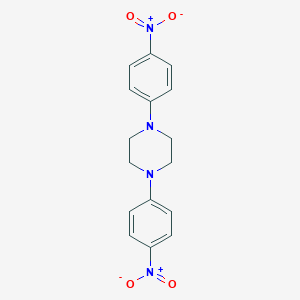

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-bis(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c21-19(22)15-5-1-13(2-6-15)17-9-11-18(12-10-17)14-3-7-16(8-4-14)20(23)24/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZGAOMAWKGNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167412 | |

| Record name | 1,4-Bis(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16264-05-4 | |

| Record name | 1,4-Bis(4-nitrophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16264-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(4-nitrophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016264054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(4-nitrophenyl)piperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(4-nitrophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Bis(4-nitrophenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6TE7B2EYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity of 1,4 Bis 4 Nitrophenyl Piperazine

Reduction of the Nitro Groups

The two nitro groups on the phenyl rings are susceptible to reduction to form the corresponding amino groups, yielding 1,4-bis(4-aminophenyl)piperazine. This transformation is of significant interest as the resulting diamino compound can serve as a versatile monomer in polymerization reactions. Standard methodologies for the reduction of aromatic nitro compounds are well-established and include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, as well as the use of metals like iron, tin, or zinc in an acidic medium. The catalytic reduction of the related compound 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a widely studied and efficient process. researchgate.net

Cycloaddition Reactions

Currently, there is no specific information in the scientific literature detailing cycloaddition reactions involving this compound. Cycloaddition reactions, such as the Diels-Alder reaction, typically involve the interaction of π-systems. While the aromatic rings of the nitrophenyl groups are π-systems, their participation in cycloaddition reactions would disrupt their aromaticity and is therefore generally unfavorable under typical conditions.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable (lowest energy) conformation and for calculating a variety of electronic properties. nih.gov For 1,4-Bis(4-nitrophenyl)piperazine, a DFT analysis, likely using a functional like B3LYP with a basis set such as 6-311G**, would provide critical data. nih.gov

The process begins with geometry optimization, where the algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the molecule's total energy. This would determine the preferred conformation of the piperazine (B1678402) ring (e.g., chair, boat, or twist-boat) and the relative orientation of the two nitrophenyl substituents.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. In studies of related molecules, such as naphthalimide-piperazine-based fluorescent sensors, DFT has been used to understand the mechanism of ion detection, which involves changes in electronic states upon binding. rsc.org Key properties calculable for this compound would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. nih.gov For nitroaromatic compounds, the ELUMO is often a key descriptor in models of their biological activity and toxicity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitro groups would be expected to be highly electron-deficient, while the piperazine nitrogens would be comparatively electron-rich.

| Calculated Property | Significance for this compound | Relevant Studies on Analogues |

| Optimized Geometry | Determines the stable 3D structure (bond lengths, angles). | DFT used to predict geometries of piperidine (B6355638) and diazocine compounds. nih.gov |

| HOMO/LUMO Energies | Indicates electronic transition properties and reactivity. | ELUMO and EHOMO are key descriptors in QSAR models for nitroaromatics. nih.gov |

| MEP Map | Visualizes charge distribution and reactive sites. | Used to identify electrophilic/nucleophilic regions. |

| Dipole Moment | Predicts polarity and intermolecular forces. | Calculated for various piperazine derivatives. acs.org |

While DFT is a type of ab initio (from first principles) method, other ab initio techniques and faster, more approximate semi-empirical methods are also vital, especially for conformational analysis. libretexts.org The flexibility of the piperazine ring allows it to exist in several conformations, such as the stable chair form and the more flexible boat and twist-boat forms.

Ab Initio Methods: These methods, like Hartree-Fock (HF) and more advanced techniques, compute all necessary integrals without relying on experimental parameters. libretexts.org They are computationally intensive but highly accurate. Ab initio calculations have been successfully used to characterize the conformational preferences of substituted piperideines, providing reliable rules for predicting stereochemistry. nih.gov For this compound, these methods could precisely determine the energy differences between the equatorial-equatorial, equatorial-axial, and axial-axial orientations of the nitrophenyl groups on a chair-form piperazine ring.

Semi-Empirical Methods: These methods simplify calculations by using parameters derived from experimental data. libretexts.orgresearchwithnj.com Methods like AM1 and PM6 are much faster than ab initio calculations, making them suitable for initial conformational scans of larger molecules. researchgate.net A potential energy surface scan using a semi-empirical method can efficiently map the energy landscape as a function of key dihedral angles, identifying all low-energy conformers before more accurate DFT or ab initio calculations are performed on them. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling extends beyond static quantum calculations to simulate the dynamic behavior of molecules and their interactions with their environment.

Molecular Dynamics (MD) simulations compute the trajectories of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique allows researchers to observe how a molecule like this compound behaves in a simulated biological environment (e.g., in water) and how it interacts with a potential protein target.

In studies of piperine (B192125) and piperazine derivatives, MD simulations have been used to:

Assess the stability of a ligand when bound to a protein's active site. nih.gov

Analyze the specific interactions (hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex over time. acs.orgnih.gov

Understand the role of piperazine in facilitating molecular interactions, such as the absorption of CO2 in aqueous solutions. nih.gov

For this compound, an MD simulation could reveal the flexibility of the molecule, the accessible conformations of the piperazine ring and phenyl groups in solution, and, if docked to a receptor, the stability of its binding pose and the key amino acid residues involved in the interaction.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the structural or physicochemical properties of a group of compounds with their biological activity. longdom.org By building a mathematical model, QSAR can predict the activity of new, untested compounds. nih.gov

Given the prevalence of the piperazine and nitroaromatic motifs in bioactive molecules, a QSAR study would be a logical step to predict the potential efficacy of this compound. Numerous QSAR studies on nitroaromatic compounds have identified key molecular descriptors that predict their toxicity or biological effects. nih.govnih.govresearchgate.net Similarly, QSAR models for piperazine derivatives have been developed for various targets. aimspress.com

A typical QSAR model for compounds related to this compound would involve calculating descriptors such as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and partial charges on atoms. nih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (LogP), which measures lipophilicity.

Topological/Steric Descriptors: Molecular weight, surface area, and shape indices.

| Descriptor Class | Example Descriptors | Relevance to Nitroaromatic/Piperazine Compounds |

| Electronic | EHOMO, ELUMO, Dipole Moment | The energy of the LUMO (ELUMO) is often correlated with the toxicity and mutagenicity of nitroaromatics. nih.gov |

| Hydrophobic | LogP, Bioconcentration Factor (BCF) | Hydrophobicity is a key factor in how a molecule crosses cell membranes and interacts with biological macromolecules. nih.gov |

| Constitutional | Molecular Weight, Number of Oxygen Atoms | Basic properties that influence a molecule's size and polarity. longdom.org |

| Topological | Kier-Hall Electrotopological States (Ss) | These indices describe the electronic and topological environment of atoms and are used in antitubercular models. aimspress.com |

These descriptors would be used to build a regression model (e.g., Multiple Linear Regression) to predict a specific biological activity, such as enzyme inhibition or cytotoxicity. longdom.org

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. The resulting score is used to estimate the binding affinity.

For this compound, docking could be used to screen a wide range of biological targets to generate hypotheses about its mechanism of action. Numerous studies have successfully used docking to investigate piperazine derivatives. nih.govnih.govrsc.org For example, arylpiperazine derivatives have been docked into the androgen receptor to explore their potential as antagonists. nih.gov Docking studies have shown that piperazine derivatives can form strong hydrogen bonding networks with active site residues of enzymes like thymidine (B127349) phosphorylase. nih.gov

A docking study of this compound would involve:

Obtaining the 3D crystal structure of a target protein from a database (e.g., the Protein Data Bank).

Defining the binding site or active pocket of the protein.

Allowing the docking algorithm to flexibly place the ligand into the binding site in many different conformations and orientations.

Scoring and ranking the resulting poses to identify the most probable binding mode.

The analysis would focus on intermolecular interactions like hydrogen bonds (potentially involving the nitro groups), hydrophobic interactions (from the phenyl rings), and π-cation interactions (if the piperazine nitrogen is protonated). acs.org

| Potential Protein Target Class | Example Target | Key Interactions for Piperazine/Nitrophenyl Ligands |

| Kinases | Thymidine Phosphorylase | Hydrogen bonding networks with active site residues. nih.gov |

| Nuclear Receptors | Androgen Receptor | Hydrophobic interactions with the ligand-binding pocket. nih.gov |

| Proteases | SARS-CoV-2 Main Protease | Hydrogen bonding and hydrophobic interactions within the active pocket. nih.gov |

| Receptors (GPCRs, Ion Channels) | Sigma-1 Receptor | Interactions with key amino acid residues revealed by docking and MD simulations. rsc.org |

Ligand-Protein Interaction Prediction (e.g., DNA Gyrase A, Enoyl-ACP Reductase, Sigma Receptors)

As of the latest available research, specific molecular docking or ligand-protein interaction studies for this compound with DNA Gyrase A, Enoyl-ACP Reductase, or Sigma Receptors have not been reported in the scientific literature. However, computational studies on other piperazine-containing molecules have demonstrated the utility of these methods in predicting binding affinities and modes. For instance, in silico studies on various piperazine derivatives have been conducted to evaluate their potential as inhibitors of DNA gyrase and their affinity for sigma receptors. These studies typically involve molecular docking simulations to predict the binding pose of the ligand within the active site of the protein, helping to identify key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for binding.

Binding Affinity and Mode Analysis

Direct analysis of the binding affinity and mode of this compound with specific protein targets is not currently available. In general, such analyses are performed using computational techniques like Molecular Dynamics (MD) simulations and free energy calculations. These methods provide a more dynamic picture of the ligand-protein complex and can yield more accurate predictions of binding affinity (often expressed as Kᵢ or ΔG_binding). For other piperazine derivatives, these analyses have been crucial in understanding the structure-activity relationships that govern their biological effects.

Analysis of Reaction Mechanisms through Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating reaction mechanisms at the electronic level. While a detailed computational analysis of the reaction mechanisms of this compound itself is not extensively documented, a notable study on a piperazine-based covalent organic framework (Pip-COF) provides valuable insights. nih.govacs.orgresearchgate.netresearchgate.net In this research, the single-crystal structure of this compound served as a crucial reference for the geometry of the piperazine moiety within the computational model of the framework. nih.govacs.orgresearchgate.netresearchgate.net

The study utilized DFT to investigate the adsorption mechanism of methyl iodide on a derivative, 1,4-bis(4-aminophenyl)piperazine (BANPZ), which forms the building block of the Pip-COF. nih.govacs.orgresearchgate.netresearchgate.net The theoretical calculations explored both physisorption and chemisorption processes, identifying the nitrogen atoms of the piperazine ring as key sites for interaction. nih.gov Specifically, DFT analysis was employed to calculate the binding energies and activation barriers for the N-methylation reaction, revealing that the aliphatic sp³ nitrogen of the piperazine ring is a highly favorable site for chemisorption. nih.gov This was supported by time-resolved Fourier-transform infrared (FT-IR) spectroscopy and further computational analysis of the electron density difference and independent gradient model. researchgate.net

These findings, although not on this compound directly, highlight how computational approaches can be used to understand the reactivity of the piperazine core. The greater electronegativity and accessibility of the piperazine nitrogen atoms, as analyzed through DFT, are key to its chemical behavior. nih.govacs.org This type of computational analysis is fundamental for predicting how the compound might participate in various chemical reactions.

Reaction Mechanisms and Kinetic Investigations Involving 1,4 Bis 4 Nitrophenyl Piperazine and Analogues

Nucleophilic Reactivity of Piperazine (B1678402) Nitrogen Centers

The nitrogen atoms of the piperazine ring in 1,4-bis(4-nitrophenyl)piperazine are nucleophilic, a characteristic property of secondary amines. researchgate.net This nucleophilicity allows them to participate in a variety of reactions, most notably aminolysis, which involves the attack of the amine on an electrophilic center. The presence of two nitrogen atoms within the piperazine ring allows for the possibility of mono- or di-substitution reactions.

While specific kinetic studies on the aminolysis reactions of this compound are not extensively documented in publicly available literature, the general mechanisms can be inferred from studies on analogous systems, such as the aminolysis of various nitrophenyl esters and carbonates. nih.govresearchgate.netrsc.org These reactions typically proceed through either a stepwise mechanism, involving a tetrahedral intermediate, or a concerted mechanism.

In a stepwise mechanism , the nucleophilic piperazine nitrogen attacks the electrophilic center (e.g., a carbonyl carbon of an ester) to form a zwitterionic tetrahedral intermediate. This intermediate can then either revert to the reactants or proceed to the products, often with the assistance of a general base to deprotonate the piperazine nitrogen, followed by the expulsion of the leaving group. rsc.orgacs.org The rate-determining step in such a mechanism can be either the formation of the tetrahedral intermediate or its breakdown. nih.gov For instance, in the aminolysis of some carbonate esters, a biphasic Brønsted-type plot is observed, indicating a change in the rate-determining step with the basicity of the amine. acs.orgnih.gov

A concerted mechanism , on the other hand, involves a single transition state where the bond to the nucleophile is formed concurrently with the breaking of the bond to the leaving group. Such mechanisms are often favored for reactions with good leaving groups. nih.gov

The choice between a stepwise and a concerted pathway is influenced by several factors including the nature of the electrophile, the nucleophilicity of the amine, the stability of the potential tetrahedral intermediate, and the quality of the leaving group. nih.govnih.gov For example, the aminolysis of phenyl 4-nitrophenyl thionocarbonate with most secondary alicyclic amines is found to be a stepwise process where the formation of the tetrahedral intermediate is rate-determining. nih.gov

The substituents on both the nucleophile and the electrophile play a crucial role in determining the reaction rates and mechanistic pathways of aminolysis reactions.

The electron-withdrawing nitro groups on the phenyl rings of this compound decrease the basicity and nucleophilicity of the piperazine nitrogens compared to unsubstituted piperazine. This is due to the delocalization of the nitrogen lone pairs into the aromatic rings. Consequently, this compound would be expected to be a weaker nucleophile than piperazine itself.

On the electrophile side, electron-withdrawing groups on the aromatic ring of a substrate undergoing nucleophilic aromatic substitution (SNAr) dramatically increase the reaction rate. masterorganicchemistry.comlibretexts.org This is because they stabilize the negatively charged Meisenheimer intermediate formed during the reaction. wikipedia.org The position of these electron-withdrawing groups is also critical; ortho and para substitution provide greater stabilization through resonance than meta substitution. masterorganicchemistry.comlibretexts.org

The following table, derived from studies on related compounds, illustrates the effect of substituents on the rates of aminolysis.

| Substrate | Amine | Solvent | Rate Constant (kN) | Observations |

|---|---|---|---|---|

| p-Nitrophenyl Acetate | Piperidine (B6355638) | H₂O (20% DMSO) | High | Demonstrates the high reactivity of piperidine in aminolysis. scispace.com |

| p-Nitrophenyl Benzoate (B1203000) | Piperidine | H₂O (20% DMSO) | Lower than acetate | Steric hindrance and resonance in the benzoate group reduce reactivity compared to acetate. scispace.com |

| Methyl 4-Nitrophenyl Carbonate | Secondary Alicyclic Amines | Aqueous | Varies with amine pKa | A biphasic Brønsted plot suggests a change in the rate-determining step. acs.org |

| Phenyl 4-Nitrophenyl Thionocarbonate | Piperazinium ion | Aqueous | Non-linear kinetics | Upward curving plots of kobsd vs. [amine] suggest a complex mechanism. nih.gov |

Mechanistic Studies of Nitro Group Transformations (e.g., Reduction)

The nitro groups of this compound are susceptible to reduction, a common transformation for aromatic nitro compounds. This process typically converts the nitro groups into primary amino groups, yielding 1,4-bis(4-aminophenyl)piperazine. A variety of reducing agents and conditions can be employed for this transformation, each potentially following a different mechanistic pathway. wikipedia.orgmasterorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds via the stepwise reduction of the nitro group, likely involving nitroso and hydroxylamine (B1172632) intermediates.

Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are classic choices for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.comscispace.com

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, often in the presence of a metal catalyst. scispace.com

Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride can also be used for the chemoselective reduction of nitro groups. commonorganicchemistry.com

The general mechanism for the reduction of a nitro group to an amine is believed to proceed through intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine.

A simplified representation of the reduction pathway is as follows:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The specific intermediates and byproducts can vary depending on the reaction conditions and the reducing agent used. For instance, under certain conditions, condensation reactions between intermediates can lead to the formation of azoxy, azo, and hydrazo compounds.

Materials Science and Optoelectronic Applications of Phenylpiperazine Containing Polymers

Rational Design and Synthesis of Functional Polymeric Materials

The rational design of functional polymers begins with the selection of monomer units that possess the desired chemical and physical properties. For optoelectronic applications, this often involves chromophores that can absorb and emit light, and moieties that facilitate charge transport. The 1,4-bis(4-nitrophenyl)piperazine unit is a compelling candidate for such applications. The piperazine (B1678402) ring, a six-membered saturated ring with two nitrogen atoms, acts as an electron-donating group. researchgate.net Conversely, the two 4-nitrophenyl groups are strong electron-withdrawing groups due to the nitro (-NO2) substituent. This "push-pull" electronic structure within the monomer can lead to interesting charge-transfer characteristics in the resulting polymer.

While specific studies on the polymerization of this compound are not extensively documented in the reviewed literature, the synthesis of analogous polymers provides a clear pathway. For instance, methacrylic polymers with 1-(4-nitrophenyl)piperazine (B103982) side chains have been successfully synthesized. acs.org These polymers are created by attaching the nitrophenylpiperazine moiety to a polymerizable group like methacrylate (B99206). The molecular weights (Mw) of such copolymers have been reported in the range of 32–35 kDa, with polydispersity indices (Mw/Mn) between 1.6 and 1.85, as determined by gel permeation chromatography (GPC). acs.org

Another related polymer, poly(1,4-bis(methacryloyl)piperazine), has been synthesized via anionic polymerization using clay as a catalyst in a green synthesis approach. researchgate.net This demonstrates that the piperazine ring can be incorporated into a polymer backbone. A plausible synthetic route for a polymer of this compound could involve condensation polymerization or by functionalizing a pre-existing polymer with the target molecule. The design of these materials often involves creating a family of related polymers where the distance of the chromophore from the polymer backbone or the spacing between chromophoric units is systematically varied to fine-tune the material's properties. acs.org

Investigation of Optical Properties and Electronic Transitions (n–π, π–π Transitions)**

The optical properties of polymers containing nitrophenylpiperazine are of significant interest for optoelectronic devices. The presence of nitrogen atoms with lone pairs of electrons in the piperazine ring allows for n–π* electronic transitions, in addition to the π–π* transitions associated with the aromatic phenyl rings. researchgate.net These transitions govern the light absorption and emission characteristics of the material.

In studies of methacrylic polymers with 1-(4-nitrophenyl)piperazine side chains, the optical properties of their thin films have been characterized using transmission spectroscopy and spectroscopic ellipsometry. acs.org The optical constants, including the refractive index and extinction coefficient, were determined. The transmission spectra of these films are influenced by the film thickness, with thicker films showing more oscillations in the transparent region. acs.org

The optical bandgap of these materials can be estimated using a Tauc plot, which analyzes the absorption edge. For methacrylic polymers containing a 1-(4-nitrophenyl)piperazine fragment, this analysis provides insight into the energy required to excite an electron from the valence band to the conduction band. acs.org The presence of the two electron-withdrawing nitrophenyl groups in a polymer based on this compound is expected to lower the energy of the lowest unoccupied molecular orbital (LUMO), potentially leading to a smaller optical bandgap and absorption at longer wavelengths compared to its mono-substituted counterpart.

| Polymer Designation | Description | Film Thickness (nm) | Optical Bandgap (eV) |

|---|---|---|---|

| OK1 | Copolymer with additional ethylene (B1197577) group | Data not specified | ~3.0 |

| OK2 | Homopolymer | Thinner than OK1 and OK3 | ~2.9 |

| OK3 | Copolymer with additional ethylene group | Data not specified | ~3.1 |

Electrochemical Properties and Redox Response Characterization (e.g., Cyclic Voltammetry)

The electrochemical behavior of these polymers is crucial for their application in devices like transistors and electrochromic windows. Cyclic voltammetry (CV) is a key technique used to study the redox properties, providing information on the oxidation and reduction potentials of the material. These potentials are related to the highest occupied molecular orbital (HOMO) and LUMO energy levels.

For methacrylic polymers containing 1-(4-nitrophenyl)piperazine, CV measurements have been performed on thin films. acs.org The results showed that a polymer with the nitrophenylpiperazine group directly attached to the methacrylate unit (OK2) exhibited clear redox activity. In contrast, polymers where the chromophore was separated from the backbone by a methylene (B1212753) spacer showed a negligible redox response, with only an irreversible cathodic peak around -1.0 V vs. Ag/AgCl. acs.org This highlights the importance of the molecular design in facilitating charge transfer between the polymer backbone and the functional side chains.

The presence of two nitrophenyl groups in a polymer of this compound would likely enhance the electrochemical activity, potentially leading to more accessible and stable redox states. The strong electron-withdrawing nature of the two nitro groups would make the polymer easier to reduce, which is a desirable property for n-type semiconductor materials in organic electronics.

Potential Applications in Advanced Optoelectronic Devices (e.g., Photovoltaics, Field Effect Transistors, Electrochromic Devices)

The combination of tunable optical and electrochemical properties makes polymers containing nitrophenylpiperazine moieties promising for a range of optoelectronic devices.

Photovoltaics: In polymer solar cells, these materials could potentially be used as either electron donor or electron acceptor materials, depending on their energy levels relative to other materials in the active layer. The piperazine unit can act as an electron-donating moiety, a property that has been explored for improving the efficiency and stability of polymer solar cells. researchgate.net

Field-Effect Transistors (FETs): The semiconducting nature of these polymers makes them suitable for the active channel layer in organic FETs (OFETs). The ability to tune the HOMO and LUMO levels through chemical modification is key to achieving high charge carrier mobilities and desired on/off ratios.

Electrochromic Devices: The reversible redox activity observed in some of these polymers suggests their potential use in electrochromic devices, where the color of the material changes in response to an applied voltage. This property is dependent on the stability of the different redox states of the polymer.

The development of thin polymer films is crucial for these applications, as devices like organic light-emitting diodes (OLEDs), OFETs, and photovoltaic cells rely on layered structures of active materials. mdpi.com

Surface and Morphological Characterization of Thin Films (e.g., Atomic Force Microscopy)

The performance of optoelectronic devices is highly dependent on the morphology of the thin films used in their fabrication. Atomic force microscopy (AFM) is a powerful technique for characterizing the surface topography of these films at the nanoscale.

For methacrylic polymers based on 1-(4-nitrophenyl)piperazine, AFM studies have revealed that their thin films can be very smooth. acs.org The root-mean-square (Rq) roughness and average roughness (Ra) have been quantified for different polymer structures. For example, a homopolymer of a methacrylate with a 1-(4-nitrophenyl)piperazine side chain (OK2) exhibited Rq and Ra values of 0.285 nm and 0.226 nm, respectively. acs.org The smoothness of the film is advantageous for creating well-defined interfaces in multilayer device structures, which can minimize charge trapping and improve device performance. The ability to produce uniform and smooth films is a critical aspect of materials processing for electronic applications. purdue.edu

| Polymer Designation | Rq (nm) | Ra (nm) |

|---|---|---|

| OK1 | 0.239 | 0.162 |

| OK2 | 0.285 | 0.226 |

| OK3 | 0.213 | 0.168 |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,4-Bis(4-nitrophenyl)piperazine and its analogs is an area ripe for innovation, with a focus on developing more efficient, sustainable, and versatile methods. Traditional synthetic routes often rely on multi-step processes that may involve harsh conditions or the use of toxic reagents. Future research will likely pivot towards greener and more advanced synthetic strategies that offer greater control over molecular architecture.

One promising avenue is the application of multicomponent reactions (MCRs) . MCRs allow for the de novo assembly of complex ring systems like piperazine (B1678402) from several simple starting materials in a single step, which is both time and resource-efficient. nih.govacs.org Strategies such as the Ugi MCR followed by an intramolecular cyclization could be adapted to create highly substituted diarylpiperazine cores with high diversity and ligand efficiency. nih.govacs.org

Another key direction is the advancement of C–H functionalization techniques. mdpi.comresearchgate.net These methods allow for the direct modification of the carbon-hydrogen bonds on the piperazine ring or the attached phenyl groups. This "late-stage functionalization" is highly valuable as it enables the diversification of a core structure like this compound without needing to restart the synthesis from scratch. Photoredox catalysis, using either iridium-based catalysts or more sustainable organic dyes, has emerged as a powerful tool for C–H arylation, vinylation, and alkylation of piperazines under mild conditions. mdpi.comresearchgate.net

Furthermore, the development of protocols that minimize waste and avoid toxic reagents is crucial for sustainability. This includes the use of stannyl (B1234572) amine protocol (SnAP) reagents, which can be used catalytically with copper to synthesize α-heteroarylated piperazines, and CarboxyLic Amine Protocols (CLAP) that use amino-acid-derived precursors to avoid toxic heavy metals. mdpi.comprepchem.com These modern synthetic approaches promise to deliver novel analogs of this compound with greater efficiency and environmental responsibility.

Table 1: Advanced Synthetic Methodologies for Piperazine Scaffolds

| Methodology | Description | Key Advantages for Synthesizing Diarylpiperazine Analogs |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a single pot to form a complex product, such as a piperazine ring. nih.govacs.org | High atom economy, operational simplicity, rapid generation of molecular diversity, efficient de novo assembly of the core scaffold. acs.org |

| C–H Functionalization | Directly converts a carbon-hydrogen bond on the piperazine or aryl ring into a new carbon-carbon or carbon-heteroatom bond. mdpi.comresearchgate.net | Allows for late-stage modification of complex molecules, reduces the number of synthetic steps, enables access to previously inaccessible analogs. mdpi.com |

| Photoredox Catalysis | Uses light energy to drive chemical reactions, often enabling transformations under very mild conditions. mdpi.comresearchgate.net | High functional group tolerance, sustainable (uses light as a reagent), can be performed at room temperature, applicable for arylation and alkylation. mdpi.com |

| Stannyl Amine Protocol (SnAP) | A convergent method using stannyl amine reagents and aldehydes to form substituted piperazines, often mediated by copper. mdpi.com | Delivers diverse functionalization at the carbon atoms of the piperazine ring, streamlined condensation and cyclization process. mdpi.com |

| CarboxyLic Amine Protocol (CLAP) | A photoredox method based on the decarboxylative cyclization between aldehydes and amino-acid-derived diamines. prepchem.com | Avoids the use of toxic tin reagents, improving the sustainability of the synthesis. mdpi.com |

Integration of Advanced Computational Approaches for De Novo Design

Computational chemistry is set to play a pivotal role in the future design of novel analogs of this compound. By leveraging advanced computational tools, researchers can move beyond traditional trial-and-error synthesis and rationally design molecules with specific, optimized properties. This in silico approach accelerates the discovery process, reduces costs, and provides deep insights into molecular interactions.

A key strategy is de novo design , where computational algorithms build new molecules from scratch based on the structural requirements of a biological target. nih.gov Techniques like pharmacophore mapping can identify the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a molecule to interact with a specific receptor. mdpi.com For instance, a pharmacophore model could be built based on a known active piperazine derivative, and this model could then be used to screen virtual libraries or guide the design of new analogs of this compound with potentially higher potency or selectivity. nih.govmdpi.com

Molecular docking and molecular dynamics (MD) simulations are critical for predicting and analyzing how these newly designed compounds will bind to their targets. nih.gov Docking can predict the preferred orientation of a ligand within a protein's binding site and estimate the binding affinity. researchgate.net MD simulations can then be used to observe the dynamic behavior of the ligand-protein complex over time, confirming the stability of the interaction and revealing key atomic-level contacts. nih.govresearchgate.net These methods were successfully used to design benzylpiperazine derivatives as selective inhibitors of the anti-apoptotic protein Mcl-1. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com A 3D-QSAR model can help predict the activity of yet-unsynthesized analogs of this compound, allowing chemists to prioritize the synthesis of the most promising candidates. mdpi.com The integration of these computational approaches will enable the intelligent design of next-generation compounds for therapeutic and material science applications.

Table 2: Computational Tools in Piperazine Drug Design

| Computational Tool | Application in Designing Analogs | Expected Outcome |

|---|---|---|

| Pharmacophore Mapping | Identifies the 3D arrangement of essential chemical features required for biological activity. mdpi.com | A validated model to guide the design of new molecules with the correct features for target binding. |

| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity to build a predictive model. mdpi.com | Prediction of the biological activity of virtual compounds before synthesis, prioritizing potent candidates. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a biological target. nih.govresearchgate.net | Identification of key binding interactions and ranking of potential inhibitors based on predicted affinity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a ligand-protein complex over time. nih.gov | Assessment of the stability of the binding pose and refinement of the understanding of molecular interactions. |

| Virtual Screening | Uses computational methods to search large libraries of virtual compounds for those likely to be active at a specific target. mdpi.com | Rapid identification of novel hit compounds with diverse chemical scaffolds from vast chemical spaces. |

Exploration of Emerging Biological Targets and Disease Areas

The piperazine moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in a vast number of drugs with diverse therapeutic actions. mdpi.combenthamscience.com While the specific biological profile of this compound may be established in certain contexts, significant future potential lies in screening it and its rationally designed analogs against emerging biological targets and new disease areas.

Oncology remains a primary focus. Diarylpiperazine derivatives have been investigated as inhibitors of various kinases and anti-apoptotic proteins. nih.govnih.gov Future research could explore the potential of this compound derivatives as selective inhibitors of specific B-cell lymphoma 2 (Bcl-2) family proteins like Mcl-1, which are crucial for cancer cell survival. nih.gov Designing selective inhibitors could lead to more effective and less toxic cancer therapies. nih.gov

Neurodegenerative diseases , such as Alzheimer's disease, represent another critical frontier. nih.gov Recent discoveries have highlighted the role of the transient receptor potential canonical 6 (TRPC6) channel in maintaining synaptic stability. nih.gov Piperazine derivatives have been identified as potential TRPC6 agonists, suggesting a therapeutic strategy aimed at slowing or preventing synapse loss in the early stages of Alzheimer's. nih.gov Screening analogs of this compound for activity at this and other neurological targets could open new avenues for treating these devastating conditions.

The threat of infectious diseases also presents opportunities. Diarylpiperazines have demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Molecular hybridization, which combines the diarylpiperazine scaffold with other pharmacophores, has yielded compounds with significant anti-tubercular potency. nih.gov Similarly, the piperazine core is found in numerous antimicrobial, antiviral, and antimalarial agents, making this a fertile ground for future exploration. benthamscience.com

Table 3: Emerging Therapeutic Areas for Diarylpiperazine Derivatives

| Disease Area | Specific Molecular Target/Pathway | Rationale for Exploration |

|---|---|---|

| Cancer | Anti-apoptotic proteins (e.g., Mcl-1, Bcl-2, Bcl-xL) nih.gov | Piperazine scaffolds can be designed to selectively inhibit specific proteins that cancer cells rely on for survival, offering a targeted therapeutic approach. nih.gov |

| Neurodegenerative Diseases | Ion channels (e.g., TRPC6) involved in synaptic stability nih.gov | Piperazine-based compounds may act as agonists to protect synapses, potentially slowing the progression of diseases like Alzheimer's. nih.gov |

| Tuberculosis | Mycobacterium tuberculosis H37Rv strain nih.gov | Diarylpiperazine analogs have shown potent activity against drug-susceptible strains of tuberculosis, addressing a major global health need. nih.gov |

| General Infectious Diseases | Various bacterial, viral, and parasitic targets benthamscience.com | The piperazine ring is a common feature in many approved antimicrobial, antiviral, and antimalarial drugs, indicating its broad utility as a pharmacophore. benthamscience.comnih.gov |

Innovation in Functional Materials and Device Integration

Beyond its biological potential, the rigid and symmetrical structure of this compound makes it an intriguing building block for novel functional materials. The electron-withdrawing nitro groups can impart specific electronic and optical properties, suggesting applications in materials science and electronics. Future research is expected to explore the incorporation of this compound into advanced polymers and molecular devices.

One area of innovation lies in the development of piperazine-based polymers . nih.gov By polymerizing this compound or its derivatives, new materials with unique properties can be created. For example, piperazine-containing polymers have been developed as antimicrobial coatings for medical devices and fabrics, where the piperazine moiety can disrupt bacterial membranes. nih.govresearchgate.net The specific structure of this compound could lead to polymers with enhanced thermal stability or specific electronic conductivity, making them suitable for use in sensors or organic electronic devices.

The compound could also serve as a monomer for creating microporous polymers or metal-organic frameworks (MOFs) . The defined geometry of the molecule could lead to materials with highly regular pore structures, which are valuable for applications in gas storage, separation, and catalysis. The nitro groups could also be chemically modified post-synthesis to introduce other functional groups within the pores.

Furthermore, the potential for device integration is significant. Piperazine-based polymers have been formulated into micelles for gene delivery, showcasing their utility in advanced biomedical applications. nih.gov Derivatives of this compound could be designed to self-assemble into well-ordered thin films, a property that is highly desirable for creating components in organic light-emitting diodes (OLEDs) or photovoltaic cells. The inherent charge-transfer characteristics that can be tuned by modifying the aryl substituents make this class of compounds promising for future electronic and optoelectronic devices. Research into piperazine-based polymers for cosmetic applications, such as in hair-conditioning films, also highlights the versatility of these materials. google.com

Prospects for Multidisciplinary Research Collaborations

Realizing the full potential of this compound and its future derivatives will depend heavily on multidisciplinary research collaborations. The complexity of modern scientific challenges—from developing targeted cancer therapies to engineering next-generation electronic materials—requires the integration of expertise from diverse fields.

Drug Discovery and Development: A successful therapeutic development program would necessitate a close partnership between synthetic organic chemists , who would devise novel and sustainable routes to new analogs mdpi.comresearchgate.net, and computational chemists , who would use de novo design and molecular modeling to guide the synthetic efforts. nih.govmdpi.com These teams would collaborate with pharmacologists and molecular biologists to evaluate the compounds against emerging biological targets and in relevant disease models, such as cancer cell lines or models of neurodegeneration. nih.govnih.govnih.gov This synergistic loop of design, synthesis, and testing is fundamental to modern drug discovery.

Materials Science and Engineering: The creation of novel functional materials based on this compound would require collaboration between polymer chemists and materials scientists . Chemists would focus on synthesizing polymers with controlled molecular weights and architectures, while materials scientists would characterize their physical, electronic, and optical properties. nih.gov Integrating these new materials into functional devices would then require the expertise of engineers (e.g., chemical, electrical) to design and fabricate prototypes, whether for antimicrobial surfaces, electronic sensors, or gene delivery vehicles. researchgate.netnih.gov

These collaborations are essential for translating fundamental chemical discoveries into tangible applications that can address pressing needs in medicine, technology, and public health. The future of research on this compound is not confined to a single discipline but lies at the intersection of many.

常见问题

Q. What are the critical steps and reaction conditions for synthesizing 1,4-Bis(4-nitrophenyl)piperazine?

The synthesis involves three main steps:

- Step 1 : Piperazine is reacted with excess thionyl chloride (SOCl₂) in dichloromethane under reflux to form 1,4-dichloropiperazine.

- Step 2 : 1,4-dichloropiperazine is converted to 1,4-diaminopiperazine using a strong base (e.g., NaOH) in ethanol under reflux.

- Step 3 : The diaminopiperazine is reacted with 4-nitrobenzoyl chloride in dimethylformamide (DMF) or dichloromethane under reflux to yield the final product. Key optimization parameters include stoichiometric ratios, solvent selection, and reflux duration to maximize yield (>70%) .

Q. Which purification techniques are effective for isolating this compound, and how is purity validated?

- Crystallization : Solvent recrystallization (e.g., ethanol/water mixtures) removes unreacted precursors.

- Chromatography : Column chromatography or preparative HPLC separates impurities. Purity is confirmed via HPLC with UV detection (λ = 254 nm) and comparison to reference standards. Fluorescence detection may enhance sensitivity for trace impurities .

Q. What analytical methods are used to quantify this compound in complex matrices?

- HPLC-UV/Vis : Calibration curves are constructed using pure compound, with detection limits typically <1 µg/mL.

- Mass Spectrometry (LC-MS) : Provides structural confirmation and quantification in biological samples.

- FT-IR and NMR : Validate functional groups and structural integrity post-synthesis .

Advanced Research Questions

Q. How do molecular docking simulations explain the interaction between this compound and DNA?

Docking studies (e.g., AutoDock Vina) reveal:

- Binding Affinities : -7.5 kcal/mol and -7.4 kcal/mol at two distinct DNA sites, indicating strong intercalation potential.

- Key Interactions :

- Hydrogen bonds (2.18–2.51 Å) with DNA bases (e.g., DA6, DG4).

- Pi-alkyl interactions (4.89–4.91 Å) stabilizing the complex.

These findings suggest anti-tumor mechanisms via DNA replication inhibition .

Q. What methodologies assess the stability of this compound under varying conditions?

- Accelerated Stability Testing : Samples are stored at 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation.

- Photostability : Exposure to UV light (ICH Q1B guidelines) identifies nitro group sensitivity.

- pH-Dependent Stability : Incubation in buffers (pH 1–13) followed by LC-MS identifies hydrolysis products .

Q. How do computational methods (e.g., AM1, DFT) predict the biological activity of this compound?

- AM1 Conformational Analysis : Determines the lowest-energy conformer for docking.

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories). These methods correlate with experimental IC₅₀ values in cytotoxicity assays .

Q. What in vitro assays evaluate the metal-chelating properties of this compound?

- UV-Vis Titration : Monitors absorbance shifts upon metal ion addition (e.g., Cu²⁺, Fe³⁺) to calculate binding constants.

- Cyclic Voltammetry : Identifies redox-active complexes.

- X-ray Crystallography : Resolves coordination geometry in metal adducts .

Q. How can synthesis byproducts or degradation impurities be identified and mitigated?

- LC-MS/MS : Detects trace impurities (e.g., mono-nitrophenyl derivatives) via fragmentation patterns.

- Process Optimization : Adjusting reaction pH (6–8) and temperature (60–80°C) minimizes side reactions.

- Quality Control : Pharmacopeial standards (e.g., British Pharmacopoeia) define acceptable impurity thresholds .

Methodological Considerations

- Contradictions in Data : Discrepancies in reported binding affinities (-7.4 vs. -7.5 kcal/mol) may arise from docking software parameters or DNA sequence variations. Cross-validation with isothermal titration calorimetry (ITC) is recommended .

- Handling Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store at RT in airtight containers to prevent nitro group degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。